2-(5-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole
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Overview
Description
2-(5-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole typically involves the reaction of 5-bromothiophene-2-carbaldehyde with difluoromethylthioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and advanced purification techniques are often employed to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromothiophen-2-yl)pyridine
- 2-(5-Bromothiophen-2-yl)benzo[d]thiazole
- 2-(5-Bromothiophen-2-yl)methyleneamino)benzothiol
Uniqueness
2-(5-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NS2/c9-6-2-1-5(14-6)8-12-4(3-13-8)7(10)11/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHZDZHPEQSXHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NC(=CS2)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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